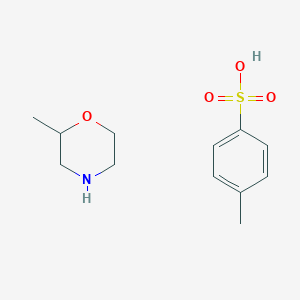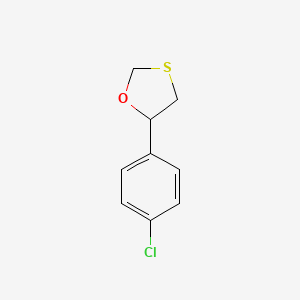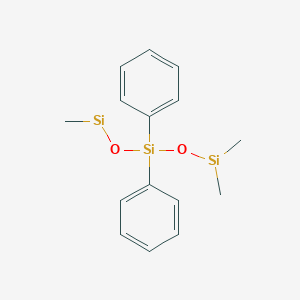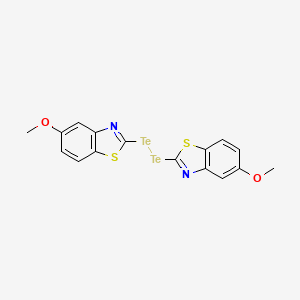
2,2'-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole) is a chemical compound that belongs to the class of organotellurium compounds. This compound is characterized by the presence of two benzothiazole rings connected by a ditellurium bridge, with methoxy groups attached to the benzothiazole rings. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole) typically involves the reaction of 5-methoxy-1,3-benzothiazole with tellurium reagents under specific conditions. One common method includes the use of tellurium tetrachloride (TeCl4) as a starting material. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the ditellurium bridge. After the reaction is complete, the product is purified using techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.
Chemical Reactions Analysis
2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reduction reactions can convert the ditellurium bridge to lower oxidation states of tellurium. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: The methoxy groups on the benzothiazole rings can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide (TeO2), while substitution reactions can introduce various functional groups onto the benzothiazole rings.
Scientific Research Applications
2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole) has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other organotellurium compounds. Its unique structure allows for the exploration of new chemical reactivity and bonding patterns.
Biology: Research has investigated the potential biological activity of this compound, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Preliminary studies suggest that organotellurium compounds, including 2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole), may have therapeutic potential due to their antioxidant and anticancer properties.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole) involves its interaction with molecular targets and pathways within biological systems. The compound’s tellurium atoms can undergo redox reactions, which may contribute to its antioxidant activity. Additionally, the benzothiazole rings can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various cellular pathways, including those involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole) can be compared with other organotellurium compounds, such as:
Diphenyl ditelluride: Similar in having a ditellurium bridge but lacks the benzothiazole rings.
Bis(2-methoxyphenyl) ditelluride: Contains methoxy groups but differs in the aromatic ring structure.
Tellurium dioxide: An inorganic compound with different chemical properties and applications.
The uniqueness of 2,2’-(Ditellane-1,2-diyl)bis(5-methoxy-1,3-benzothiazole) lies in its combination of benzothiazole rings and a ditellurium bridge, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
116042-95-6 |
|---|---|
Molecular Formula |
C16H12N2O2S2Te2 |
Molecular Weight |
583.6 g/mol |
IUPAC Name |
5-methoxy-2-[(5-methoxy-1,3-benzothiazol-2-yl)ditellanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H12N2O2S2Te2/c1-19-9-3-5-13-11(7-9)17-15(21-13)23-24-16-18-12-8-10(20-2)4-6-14(12)22-16/h3-8H,1-2H3 |
InChI Key |
VZJKIOVSGPZYKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)[Te][Te]C3=NC4=C(S3)C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


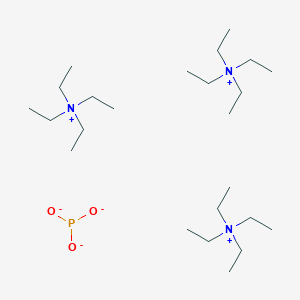
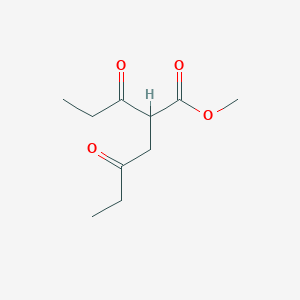
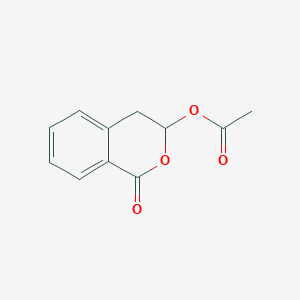
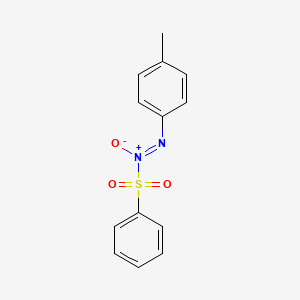
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
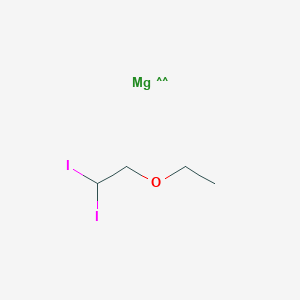
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

